molecular formula C10H13Br B6252013 1-(bromomethyl)-2-ethyl-4-methylbenzene CAS No. 1824605-44-8

1-(bromomethyl)-2-ethyl-4-methylbenzene

Cat. No.: B6252013
CAS No.: 1824605-44-8
M. Wt: 213.11 g/mol
InChI Key: RCBKMACEKCUNPG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethyl-4-methylbenzene is a chemical compound with the CAS Registry Number 1824605-44-8 . It has a molecular formula of C10H13Br and a molecular weight of 213.11 g/mol . Its structure is defined by the SMILES notation CC1=CC=C(CBr)C(CC)=C1 . As a benzyl bromide derivative bearing additional ethyl and methyl substituents, this compound is primarily of interest in chemical synthesis. Benzyl bromide functional groups are typically reactive sites, making this compound a potential alkylating agent or a key intermediate for constructing more complex molecules in organic chemistry and materials science research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this substance with appropriate precautions in a controlled laboratory environment. For complete handling, safety, and storage information, please refer to the associated Material Safety Data Sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1824605-44-8

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(bromomethyl)-2-ethyl-4-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-9-6-8(2)4-5-10(9)7-11/h4-6H,3,7H2,1-2H3

InChI Key

RCBKMACEKCUNPG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)CBr

Purity

95

Origin of Product

United States

Significance of Benzylic Halides As Versatile Synthetic Intermediates

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is, in turn, bonded to a benzene (B151609) ring. This structural motif imparts a unique reactivity profile, making them highly valuable intermediates in a wide array of organic transformations. Their significance stems from the ability of the benzene ring to stabilize, through resonance, any positive charge that develops on the benzylic carbon during a reaction. This stabilization facilitates nucleophilic substitution reactions, where the halide is replaced by another functional group, proceeding readily through either SN1 or SN2 mechanisms depending on the specific substitution pattern of the benzylic halide and the reaction conditions.

The versatility of benzylic halides is further underscored by their application in the synthesis of a diverse range of compounds. They serve as key precursors in the formation of ethers, esters, amines, and new carbon-carbon bonds through reactions with various nucleophiles. This reactivity has been harnessed in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

Overview of the Research Landscape Pertaining to 1 Bromomethyl 2 Ethyl 4 Methylbenzene

While extensive research has been conducted on benzylic halides as a general class, the specific compound 1-(bromomethyl)-2-ethyl-4-methylbenzene has a more focused research footprint. Much of the available information is found within the patent literature, suggesting its primary role as a key intermediate in the proprietary synthesis of larger, more complex molecules, particularly in the agrochemical and pharmaceutical industries.

For instance, patent applications have disclosed the use of structurally similar bromomethylbenzene derivatives in the synthesis of angiotensin II antagonists, a class of drugs used to treat hypertension. This indicates that the unique substitution pattern of this compound likely directs the synthesis towards specific, high-value target molecules. The research landscape, therefore, points towards its application in multi-step synthetic sequences where precise control over the introduction of the substituted benzyl (B1604629) group is critical.

Rationale for Comprehensive Academic Investigation of the Compound

The rationale for a thorough academic investigation of 1-(bromomethyl)-2-ethyl-4-methylbenzene is multifold. Firstly, a detailed study of its synthesis and reactivity would provide valuable data for the broader understanding of structure-reactivity relationships in substituted benzylic halides. The interplay of the electron-donating ethyl and methyl groups on the aromatic ring with the reactive bromomethyl group presents an interesting case for mechanistic studies.

Secondly, elucidating the full synthetic potential of this compound could lead to the development of novel and more efficient synthetic routes to valuable target molecules. By systematically exploring its reactions with a wide range of nucleophiles and under various conditions, new synthetic methodologies could be established. Finally, a comprehensive academic study would make the synthesis and reactivity data for this compound publicly accessible, fostering further innovation and application in both academic and industrial research.

Structure and Unique Reactivity Considerations for 1 Bromomethyl 2 Ethyl 4 Methylbenzene

Traditional Synthetic Pathways

Traditional methods for synthesizing this compound primarily rely on radical substitution reactions and functional group transformations, which have been well-established in organic chemistry.

Benzylic Bromination Approaches to Access this compound

Benzylic C-H bonds are inherently weaker than other sp³-hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org This property is exploited to achieve selective bromination at the carbon adjacent to the aromatic ring. The appropriate starting material for the synthesis of this compound is 2-ethyl-p-xylene (B157547) (1,4-dimethyl-2-ethylbenzene).

Radical Bromination Strategies (e.g., Utilizing N-Bromosuccinimide under Photochemical Conditions)

The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light (hν) or a chemical initiator like benzoyl peroxide. youtube.comchadsprep.com NBS is favored over molecular bromine (Br₂) because it maintains a very low, steady concentration of Br₂ in the reaction mixture. chadsprep.com This is crucial for preventing competitive electrophilic addition or substitution reactions on the aromatic ring. chadsprep.com

The mechanism proceeds via a radical chain reaction:

Initiation: The initiator causes the homolytic cleavage of the N-Br bond in NBS, or a trace amount of Br₂, to generate a small number of bromine radicals (Br•). libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 2-ethyl-p-xylene. This step is highly selective for the benzylic position due to the resonance-stabilized nature of the resulting benzylic radical. The formed radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, this compound, and another bromine radical, which continues the chain. youtube.comchemistrysteps.com

Termination: The reaction concludes when radicals combine with each other.

A potential challenge in the bromination of 2-ethyl-p-xylene is regioselectivity, as there are three distinct benzylic positions: the two methyl groups (at C1 and C4) and the methylene (B1212753) group of the ethyl substituent. Radical stability follows the order: secondary > primary. Therefore, the secondary benzylic position on the ethyl group is kinetically favored. However, by carefully controlling reaction conditions, it is possible to influence the product distribution to obtain the desired primary bromide from one of the methyl groups. The use of less reactive solvents, such as 1,2-dichlorobenzene (B45396) instead of carbon tetrachloride, has been shown to improve yield and selectivity in some benzylic brominations. researchgate.net

Table 1: Comparison of Radical Bromination Conditions

ParameterCondition 1: Standard Wohl-ZieglerCondition 2: Alternative Solvent
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Initiator UV light or Benzoyl Peroxide2,2'-Azobisisobutyronitrile (AIBN)
Typical Solvent Carbon Tetrachloride (CCl₄)1,2-Dichlorobenzene
Key Advantage Well-established, classic method.Can offer improved yields and safety profile over CCl₄. researchgate.net
Consideration CCl₄ is toxic and environmentally harmful.Requires optimization for specific substrates.
Electrophilic Aromatic Substitution with Controlled Side-Chain Bromination

The term "electrophilic aromatic substitution" (EAS) typically refers to reactions where an electrophile attacks the π-system of the benzene ring, resulting in the substitution of a ring hydrogen. silapatharcollege.edu.in Common EAS bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would lead to the bromine atom being attached directly to the aromatic ring, not the methyl side-chain. silapatharcollege.edu.in

Therefore, in the context of synthesizing this compound, the strategy is not to perform an EAS reaction but to control conditions to prevent it. The use of NBS under radical conditions is the primary method of control. By ensuring the concentration of molecular bromine remains extremely low, the radical pathway (benzylic bromination) outcompetes the ionic pathway (electrophilic aromatic substitution), leading to selective side-chain functionalization. chadsprep.com Any conditions that generate a high concentration of Br₂ or a potent electrophile (Br⁺) would unfavorably lead to bromination of the electron-rich aromatic ring.

Functional Group Interconversion from Precursor Molecules

An alternative traditional route to this compound involves the functional group interconversion of a suitable precursor, most commonly the corresponding alcohol, (2-ethyl-4-methylphenyl)methanol. This method separates the creation of the benzylic C-O bond from the subsequent conversion to a C-Br bond.

This transformation can be readily achieved using standard reagents that convert alcohols to alkyl bromides. Common choices include phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).

Using Phosphorus Tribromide (PBr₃): The reaction of a primary benzylic alcohol with PBr₃ is a reliable method. The mechanism typically proceeds through an S_N2 pathway, where the alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus and displacing a bromide ion. This bromide ion then attacks the activated benzylic carbon, leading to the formation of the C-Br bond with inversion of stereochemistry (though this is not relevant for an achiral starting alcohol) and breaking the C-O bond.

Using Hydrobromic Acid (HBr): Concentrated HBr can also convert benzylic alcohols to benzylic bromides. The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid, converting it into a good leaving group (water). The stable benzylic carbocation that forms upon the departure of water is then attacked by the bromide ion. This S_N1-type mechanism is effective for benzylic alcohols due to the resonance stabilization of the carbocation intermediate.

Advanced and Emerging Synthetic Approaches for this compound

Recent research has focused on developing more efficient, selective, and environmentally benign methods for benzylic bromination, often involving catalysis.

Catalytic Methods in Bromomethylation (e.g., Lewis Acid Catalysis, Iron-Catalyzed Transformations)

Catalytic approaches aim to activate the substrate or the brominating agent under milder conditions than traditional methods, often improving selectivity and reducing waste.

Lewis Acid Catalysis: Research has shown that certain Lewis acids can catalyze benzylic bromination. For example, zirconium(IV) chloride (ZrCl₄) has been reported to efficiently catalyze the benzylic bromination of toluene (B28343) derivatives at room temperature using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. Mechanistic studies suggest this Lewis acid-catalyzed process proceeds through a radical pathway, but under significantly milder conditions than the classical Wohl-Ziegler reaction, avoiding the need for high temperatures or photochemical initiation.

Iron-Catalyzed Transformations: Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive catalyst for organic synthesis. Recently, an iron-catalyzed method for the chemo- and site-selective bromination of benzylic C-H bonds has been developed. sdu.edu.cn This protocol uses a simple catalyst, iron(II) bromide (FeBr₂), at a low loading (e.g., 1 mol%) with NBS as the brominating agent. sdu.edu.cn The reaction proceeds under mild conditions and demonstrates high functional group tolerance. The proposed mechanism involves the activation of NBS by the iron(II) catalyst to facilitate a hydrogen atom transfer (HAT) from the benzylic position, generating a benzylic radical. This radical then abstracts a bromine atom from an iron(III) species to furnish the product and regenerate the iron(II) catalyst. sdu.edu.cn This method offers a practical and scalable alternative for late-stage functionalization. sdu.edu.cn

Table 2: Overview of Advanced Catalytic Bromination

MethodCatalystBromine SourceKey Features
Lewis Acid Catalysis Zirconium(IV) chloride (ZrCl₄)DBDMHMild, room temperature conditions; proceeds via a radical pathway.
Iron Catalysis Iron(II) bromide (FeBr₂)NBSLow catalyst loading, high selectivity, good functional group tolerance, scalable. sdu.edu.cn

Green Chemistry Principles Applied to the Synthesis of this compound

The synthesis of benzylic bromides, including this compound, has traditionally relied on methods that are now considered environmentally problematic. The classic Wohl-Ziegler reaction, for instance, often employs hazardous chlorinated solvents like carbon tetrachloride (CCl4) and requires chemical radical initiators. gla.ac.ukresearchgate.net In response, green chemistry principles have been applied to develop more sustainable alternatives.

A primary focus has been the replacement of hazardous solvents. Research has demonstrated that acetonitrile (B52724) is a viable and more environmentally benign solvent for benzylic brominations using N-bromosuccinimide (NBS). organic-chemistry.org This substitution eliminates the use of toxic and ozone-depleting substances. organic-chemistry.org Furthermore, the development of photocatalytic methods, which use visible light from sources like household compact fluorescent lamps (CFLs), circumvents the need for chemical radical initiators, further reducing the chemical waste and potential hazards of the process. organic-chemistry.orgresearchgate.net

Solvent-free approaches and the use of alternative reaction media like polyethylene (B3416737) glycol (PEG) are also central to green synthetic strategies. nih.gov PEG is recognized as a sustainable, non-volatile, and environmentally friendly reaction solvent for various organic transformations. nih.gov While specific examples for the direct synthesis of this compound using PEG are not extensively detailed, the methodology has been successfully applied to the synthesis of other functionalized molecules, suggesting its potential applicability. nih.govresearchgate.net These processes align with the principles of green chemistry by minimizing solvent use, reducing waste, and often allowing for easier product separation and potential catalyst recycling. researchgate.net

Continuous Flow Reactor Applications for Efficient Preparation

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, offering enhanced safety, efficiency, and scalability compared to traditional batch methods. mdpi.comtue.nl The application of continuous flow reactors to benzylic bromination has proven particularly advantageous due to the often exothermic and rapid nature of these radical reactions. researchgate.net

Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of byproducts. researchgate.net This is critical for selective monobromination at the benzylic position while avoiding over-bromination or undesired aromatic bromination. gla.ac.ukscientificupdate.com

Studies on photochemical benzylic brominations in flow have demonstrated remarkable efficiency. By using simple flow reactors made of transparent tubing, such as fluorinated ethylene (B1197577) polymer (FEP), and activating the reaction with visible light, researchers have achieved high yields and selectivities. organic-chemistry.org This approach not only improves safety by minimizing the accumulation of energetic intermediates but also allows for easy scalability by extending the operation time or using parallel reactor setups. organic-chemistry.orgtue.nl Productivity can be significantly increased, with reports of throughputs reaching hundreds of grams per hour for related compounds. rsc.orgacs.org

Table 1: Examples of Continuous Flow Parameters for Benzylic Bromination

SubstrateBrominating AgentSolventReactor TypeTemperature (°C)Residence TimeThroughput/YieldReference
Substituted ToluenesNBSAcetonitrileFEP Tubing (CFL lamp)80Not specifiedScalable to multigram quantities organic-chemistry.org
2,4-DichlorotolueneBr2 (in situ from NaBrO3/HBr)NeatPhotochemical Reactor (405 nm LEDs)65~15 min (system equilibration)Productivity of 130 g/h researchgate.netrsc.org
Dichlorotoluene derivativeBr2 (in situ)Not specifiedCorning G3 Reactor6522 s4.1 kg/h (88% NMR Yield) acs.org

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, solvents, and resources. researchgate.net In the context of synthesizing this compound, one-pot strategies primarily focus on the bromination step itself, particularly the in-situ generation of the active brominating species.

The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS), can be considered a one-pot process where a low concentration of molecular bromine is continuously generated in situ by the reaction of NBS with the hydrogen bromide (HBr) byproduct. scientificupdate.com This controlled generation is key to achieving selectivity for benzylic bromination over other potential side reactions. scientificupdate.com

More advanced one-pot methods involve the use of a Lewis acid catalyst, such as zirconium(IV) chloride (ZrCl4), with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). scientificupdate.comnih.gov This system efficiently promotes benzylic bromination under mild conditions, avoiding the high temperatures often required in traditional methods. nih.gov Another sophisticated approach is the generation of bromine within a continuous flow system using reagents like sodium bromate (B103136) (NaBrO3) and hydrobromic acid (HBr), with the resulting bromine being immediately consumed in the subsequent photochemical reaction. researchgate.netrsc.org This integration of reagent generation and reaction in a single, continuous process exemplifies a highly efficient one-pot strategy. rsc.org

Optimization of Reaction Conditions and Process Parameters in this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, the regulation of temperature and reaction time, and the control of the catalytic system.

Influence of Solvent Systems on Reaction Yield and Selectivity

The choice of solvent can profoundly impact the outcome of benzylic bromination reactions. gla.ac.uk Solvents can affect the reactivity and selectivity of the brominating agent, influencing the product distribution. gla.ac.ukresearchgate.net Traditionally, non-polar solvents like carbon tetrachloride (CCl4) were common, but their toxicity and environmental impact have driven the search for alternatives. researchgate.netorganic-chemistry.org

Aprotic solvents are generally favored for these reactions. rsc.org Acetonitrile has been identified as a superior solvent to CCl4, in some cases leading to a significant improvement in the yield of the desired monobrominated product. gla.ac.ukorganic-chemistry.org Other solvents, such as 1,2-dichlorobenzene, have also been shown to be highly effective, outperforming the classic Wohl-Ziegler conditions in both reaction time and isolated yield for certain substrates. researchgate.net The selection of an appropriate solvent system is therefore a critical step in optimizing the synthesis for both efficiency and environmental compatibility. researchgate.netorganic-chemistry.org

Table 2: Effect of Different Solvents on Benzylic Bromination

SolventBrominating AgentKey FindingsReference
Carbon Tetrachloride (CCl4)NBSClassic solvent for Wohl-Ziegler reaction, but hazardous. Used as a baseline for comparison. gla.ac.ukresearchgate.net
AcetonitrileNBSGreener alternative to CCl4. Can provide higher yields and avoids hazardous chlorinated solvents. gla.ac.ukorganic-chemistry.org
1,2-DichlorobenzeneNBSFound to be superior to CCl4, resulting in shorter reaction times and higher yields (92% vs 79% for a model compound). researchgate.net
Chlorobenzene (B131634)Br2 (in situ)Selected as a suitable solvent due to good solubilizing properties and more favorable health/environmental characteristics compared to other chlorinated solvents. rsc.org
DichloromethaneNBSUse under photo-initiated conditions resulted in a significant yield improvement (from 47% to 80%) compared to thermal initiation in chlorobenzene for a complex substrate. gla.ac.uk

Temperature and Reaction Time Regulation for Minimizing Byproducts

Precise control over temperature and reaction time is crucial for maximizing the selectivity of benzylic bromination and minimizing the formation of unwanted byproducts, such as dibrominated compounds or products of aromatic ring bromination. researchgate.netscientificupdate.com The reaction is often exothermic, and without adequate temperature regulation, side reactions can become significant. researchgate.net

In batch reactions, the optimal temperature is typically maintained within a specific range; for example, one study found the ideal temperature to be 80 °C for the bromination of a specific ester. researchgate.net In continuous flow systems, temperature and residence time are key parameters that are finely tuned to control the reaction outcome. organic-chemistry.org Increasing residence time can improve conversion, but excessively long times may lead to byproduct formation. acs.org Similarly, higher temperatures can accelerate the reaction but may also increase the rate of side reactions if not carefully controlled. rsc.orgacs.org For instance, in a flow process, increasing the temperature from 50 °C to 65 °C alongside a higher bromine concentration was found to be beneficial, but it also necessitated the use of back pressure to prevent the vaporization of bromine, which would shorten the effective residence time. rsc.orgacs.org

Table 3: Optimization of Temperature and Time in Benzylic Bromination

System TypeTemperature (°C)Reaction/Residence TimeObservationReference
Batch60-90 (Optimum 80)8 hoursOptimal temperature for maximizing yield of a specific monobrominated product. researchgate.net
Continuous Flow5015 secondsAchieved excellent conversion for a model substrate, resulting in high productivity. rsc.org
Continuous Flow6524 secondsIncreasing residence time from a few seconds to 24s significantly increased conversion from 10% to 81%. acs.org
Continuous Flow6522 secondsOptimized conditions in a pilot-scale reactor to achieve a productivity of 4.1 kg/h. acs.org

Strategies for Catalyst Control and Regeneration

Control over the catalytic system is fundamental to directing the benzylic bromination reaction toward the desired product. Strategies range from using traditional radical initiators to employing photocatalysis or Lewis acids. organic-chemistry.orgnih.gov

Traditional methods often use a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, which require thermal energy to generate the necessary radicals. gla.ac.ukresearchgate.net However, controlling the concentration and activity of these initiators can be challenging.

A more modern and "greener" approach is the use of photocatalysis, where visible light initiates the radical reaction. organic-chemistry.orgresearchgate.net This method offers excellent control as the reaction can be started and stopped simply by turning the light source on or off, and it eliminates the need for chemical initiators. organic-chemistry.org

Lewis acid catalysis presents another effective control strategy. The use of a catalyst like zirconium(IV) chloride (ZrCl4) allows the reaction to proceed efficiently under mild conditions, often at room temperature. nih.gov This method was shown to be highly selective for benzylic bromination, with Brønsted acids, in contrast, promoting aromatic ring bromination instead. nih.gov The catalytic nature of the Lewis acid means only a small amount is required, making the process more atom-economical. nih.gov While specific regeneration strategies for these catalysts are not always detailed, the use of catalytic amounts and the development of heterogeneous or enzyme-based catalysts in flow systems represent ongoing areas of research aimed at improving sustainability and catalyst lifecycle. mdpi.com

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group is the primary site of reactivity in this compound, readily participating in nucleophilic substitution reactions.

Diverse Nucleophile Incorporations (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based Nucleophiles)

The benzylic nature of the carbon-bromine bond makes it susceptible to attack by a wide array of nucleophiles. This allows for the straightforward introduction of various functional groups, leading to a diverse set of derivatives.

Oxygen Nucleophiles: Reactions with alkoxides or hydroxides can yield ethers and alcohols, respectively. For instance, treatment with sodium methoxide (B1231860) would produce 1-(methoxymethyl)-2-ethyl-4-methylbenzene.

Nitrogen Nucleophiles: Amines and amides can be used to synthesize the corresponding substituted amines. For example, reaction with ammonia (B1221849) would lead to (2-ethyl-4-methylphenyl)methanamine.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective for introducing sulfur-containing moieties, forming thioethers and isothiouronium salts, which can be further hydrolyzed to thiols.

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can be used to form new carbon-carbon bonds, extending the carbon skeleton.

Mechanistic Considerations of SN1 and SN2 Pathways in Benzylic Bromide Reactivity

Benzylic halides like this compound are unique in that they can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. brainly.comucalgary.ca The operative pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The primary nature of the carbon bearing the bromine atom would typically favor an SN2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. ucalgary.ca However, the benzylic position allows for the formation of a resonance-stabilized carbocation. brainly.comucalgary.ca This stabilization of the intermediate makes an SN1 mechanism, involving a two-step process of carbocation formation followed by nucleophilic attack, also viable. brainly.comucalgary.ca

Generally, strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. Conversely, weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation, tend to promote the SN1 mechanism. The ethyl and methyl groups on the benzene ring, being electron-donating, further stabilize the benzylic carbocation, potentially increasing the propensity for an SN1 reaction compared to unsubstituted benzyl (B1604629) bromide.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a versatile substrate for such transformations.

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Suzuki-Miyaura and Sonogashira Analogues)

While the bromomethyl group is not directly used in standard Suzuki-Miyaura or Sonogashira cross-coupling reactions, which typically involve aryl or vinyl halides, it can be readily converted to a suitable precursor. For example, conversion to the corresponding organometallic reagent, such as a Grignard or organozinc species, would allow for its participation in various palladium-catalyzed cross-coupling reactions.

Furthermore, related coupling methodologies can be employed. For instance, a Negishi-type coupling could be envisioned where the corresponding organozinc derivative of this compound is coupled with an aryl or vinyl halide.

Alkylation Reactions for Elaborating Molecular Architectures

This compound is an excellent electrophile for Friedel-Crafts alkylation reactions. mt.comlibretexts.orgchemguide.co.uk In the presence of a Lewis acid catalyst, such as aluminum chloride, it can react with aromatic compounds to introduce the 2-ethyl-4-methylbenzyl group. mt.comchemguide.co.uk

For example, the reaction with benzene would yield 1-benzyl-2-ethyl-4-methylbenzene. This type of reaction is a powerful tool for constructing more complex molecular frameworks. However, a key consideration in Friedel-Crafts alkylations is the potential for polyalkylation, as the product is often more reactive than the starting material. libretexts.orgchemguide.co.uklibretexts.org

Table 1: Examples of Alkylation Reactions with this compound

Aromatic SubstrateProduct
Benzene1-benzyl-2-ethyl-4-methylbenzene
Toluene1-(2-ethyl-4-methylbenzyl)-4-methylbenzene
Anisole1-(2-ethyl-4-methylbenzyl)-4-methoxybenzene

Radical Reactions and Their Synthetic Utility

The benzylic C-H bonds of the ethyl and methyl groups on the aromatic ring, as well as the C-Br bond of the bromomethyl group, can be susceptible to radical reactions. youtube.com For instance, under radical conditions, typically initiated by light or a radical initiator like AIBN, the bromine atom can be abstracted to form a benzylic radical. youtube.com

This benzylic radical is resonance-stabilized and can participate in various synthetic transformations. For example, it can be trapped by a hydrogen atom donor to effect a reduction, or it can add to an alkene to initiate a polymerization or a radical addition reaction.

Furthermore, the benzylic hydrogens of the ethyl and methyl groups can be abstracted under certain radical conditions to form benzylic radicals at those positions, leading to further functionalization possibilities. youtube.com The relative stability of the benzylic radical at the bromomethyl position, however, makes it the more likely site for radical initiation.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

The benzene ring of this compound possesses three substituents that influence the regioselectivity of electrophilic aromatic substitution. The ethyl and methyl groups are electron-donating and therefore activating, directing incoming electrophiles to the ortho and para positions. savemyexams.com Conversely, the bromomethyl group is anticipated to be an electron-withdrawing and deactivating group. Deactivating groups typically direct incoming electrophiles to the meta position. organicchemistrytutor.com

The positions on the aromatic ring are numbered as follows: C1 is attached to the bromomethyl group, C2 to the ethyl group, and C4 to the methyl group. The available positions for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

SubstituentPositionActivating/DeactivatingDirecting Effect
-CH₂Br1Deactivatingmeta (positions 3 and 5)
-CH₂CH₃2Activatingortho (position 3), para (position 6)
-CH₃4Activatingortho (positions 3 and 5)

Based on these directing effects, position 3 is activated by the ethyl group (ortho) and the methyl group (ortho), and deactivated by the bromomethyl group (meta). Position 5 is activated by the methyl group (ortho) and deactivated by the bromomethyl group (meta). Position 6 is activated by the ethyl group (para). The interplay of these activating and deactivating effects, along with steric hindrance, will determine the final product distribution in an electrophilic aromatic substitution reaction. In cases of competing directing effects, the more strongly activating group generally dictates the position of substitution. reddit.com

Cycloaddition Reactions and Annulation Strategies

While specific examples of cycloaddition reactions involving this compound are not prevalent in the literature, its structural features, particularly the benzyl bromide moiety, suggest potential participation in such transformations. Benzyl bromides are known to be precursors for various cycloaddition and annulation strategies. organic-chemistry.orgresearchgate.netias.ac.in

For instance, benzyl bromides can be utilized in palladium-catalyzed cascade carbonylation/annulation reactions to form complex heterocyclic structures like chiral quinolinones. organic-chemistry.orgresearchgate.net These reactions proceed through the generation of a ketene (B1206846) intermediate from the benzyl bromide. It is conceivable that this compound could undergo similar transformations.

Furthermore, benzyl bromides can serve as precursors for the in-situ generation of reactive intermediates, such as nitrilimines, which can then undergo 1,3-dipolar cycloaddition reactions. ias.ac.in The reaction of such an intermediate derived from this compound with a suitable dipolarophile could lead to the formation of five-membered heterocyclic rings. The feasibility and outcome of such reactions would depend on the specific reaction conditions and the nature of the other reactants. Annulation strategies for the synthesis of polycyclic nitrogen heterocycles have also been developed using tandem ring-forming strategies that could potentially be adapted for substrates like this compound. mit.edu

Oxidation and Reduction Chemistry

The selective oxidation of the benzylic positions in this compound presents an interesting challenge due to the presence of two such sites: the methylene of the ethyl group and the bromomethyl group. The oxidation of alkylarenes to carbonyl compounds is a fundamental transformation in organic synthesis. nih.gov A variety of reagents are available for benzylic oxidation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and o-iodoxybenzoic acid (IBX). masterorganicchemistry.comorganic-chemistry.org

The selectivity of the oxidation would likely be influenced by the nature of the oxidant and the reaction conditions. The benzylic C-H bonds of the ethyl group are susceptible to oxidation. For instance, treatment with strong oxidizing agents like KMnO₄ under harsh conditions could potentially lead to the formation of a carboxylic acid at the benzylic position of the ethyl group. masterorganicchemistry.com More selective methods, potentially employing metal catalysts or milder oxidants, could favor the formation of a ketone. nih.govorganic-chemistry.org In substrates with multiple benzylic positions, chemoselective oxidation has been achieved, suggesting that it might be possible to selectively oxidize the ethyl group of this compound while leaving the bromomethyl group intact. nih.gov

A comparison of common benzylic oxidation reagents is presented below:

ReagentConditionsTypical Product
KMnO₄, heatHarshCarboxylic acid
H₂CrO₄HarshCarboxylic acid
IBXMildAldehyde or Ketone
NaClO/TEMPO/Co(OAc)₂MildAldehyde or Ketone organic-chemistry.org
RuCl₃/NaIO₄VariableKetone nih.gov

The bromine atom in the bromomethyl group of this compound is susceptible to reductive transformations. The C-Br bond can be cleaved through various reductive methods to yield the corresponding methyl group. This transformation is a standard reaction for alkyl halides.

Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards alkyl halides. Catalytic hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is another effective method for the reduction of benzylic halides. The choice of reducing agent would depend on the desired selectivity and the presence of other functional groups in the molecule.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is governed by the electronic and steric properties of its functional groups, leading to a variety of possible reaction mechanisms.

Reactions involving the bromomethyl group often proceed through intermediates that are stabilized by the adjacent benzene ring. For example, nucleophilic substitution at the benzylic carbon can occur via either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. The stability of this carbocation is enhanced by the electron-donating ethyl and methyl groups on the benzene ring.

Benzylic oxidation reactions often proceed through a radical mechanism. masterorganicchemistry.com The initial step typically involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzylic radical. This radical can then react with an oxidizing agent to form the final product. The relative stability of the potential benzylic radicals would influence the selectivity of oxidation.

In cycloaddition reactions, the mechanism would be highly dependent on the specific type of reaction. For example, 1,3-dipolar cycloadditions are concerted pericyclic reactions. ias.ac.in Palladium-catalyzed annulation reactions can involve complex catalytic cycles with intermediates such as π-allyl palladium species. organic-chemistry.orgresearchgate.net The self-reaction of benzyl radicals, formed by homolytic cleavage of the carbon-bromine bond, can lead to cycloaddition products through the formation of new carbon-carbon bonds. nih.gov A deeper understanding of the reactivity of this compound would require detailed kinetic and computational studies for each specific transformation.

Application in the Synthesis of Complex Organic Molecules

The utility of this compound is particularly evident in its application as a precursor for the synthesis of diverse heterocyclic compounds and as a key intermediate in multi-step total syntheses of complex organic molecules.

The reactive nature of the bromomethyl group in this compound makes it an ideal starting material for the construction of various heterocyclic ring systems, which are core structures in many biologically active molecules and functional materials.

Quinolines:

Quinolines, a class of nitrogen-containing heterocyclic aromatic compounds, can be synthesized through various methods, including the Friedländer annulation. In a hypothetical application, this compound could be utilized in a modified Friedländer synthesis. The reaction would likely proceed via the initial conversion of the benzyl bromide to the corresponding phosphonium (B103445) salt, followed by a Wittig reaction with an ortho-aminoaryl ketone to construct the key enone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the substituted quinoline (B57606).

A plausible reaction scheme is the reaction of 2-aminobenzophenone (B122507) with the ylide generated from (2-ethyl-4-methylbenzyl)triphenylphosphonium bromide (prepared from this compound and triphenylphosphine). This would yield 2-(2-ethyl-4-methylstyryl)aniline, which can then be cyclized under acidic or thermal conditions to produce a 2-substituted quinoline derivative. The reaction can be catalyzed by various acids or transition metals. researchgate.netrsc.orgnih.gov

Imidazopyridines:

Imidazopyridines are bicyclic heteroaromatic compounds with significant interest in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While this compound is not an α-halocarbonyl, it can be readily converted into a suitable intermediate. For instance, oxidation of this compound would yield 2-ethyl-4-methylbenzaldehyde. This aldehyde can then participate in a one-pot, three-component reaction with a 2-aminopyridine and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) to afford a 3-(2-ethyl-4-methylphenyl)imidazo[1,2-a]pyridine derivative. researchgate.netmdpi.com

Alternatively, a one-pot synthesis could involve the in-situ oxidation of the benzyl bromide under Kornblum conditions, followed by reaction with a 2-aminopyridine and an isocyanide to yield the desired imidazopyridine. researchgate.net

Triazoles:

1,2,3-Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Their synthesis has been significantly advanced by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govilacadofsci.combham.ac.uk this compound can serve as a precursor to the necessary azide (B81097) component for this reaction.

The synthesis would involve the conversion of this compound to 1-(azidomethyl)-2-ethyl-4-methylbenzene via nucleophilic substitution with sodium azide. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding 1,4-disubstituted 1,2,3-triazole. researchgate.netnih.gov This approach allows for the introduction of the 2-ethyl-4-methylbenzyl moiety into a wide variety of molecular scaffolds.

HeterocycleSynthetic StrategyKey Reactants with this compound
Quinoline Modified Friedländer Annulation2-Aminobenzophenone, Triphenylphosphine
Imidazopyridine Groebke-Blackburn-Bienaymé Reaction2-Aminopyridine, Isocyanide (after oxidation)
1,2,3-Triazole Copper-Catalyzed Azide-Alkyne CycloadditionSodium Azide, Terminal Alkyne

In the context of total synthesis of complex natural products or other intricate organic molecules, this compound can serve as a crucial building block. Its substituted benzene ring and reactive handle allow for the strategic introduction of this specific fragment into a larger molecular architecture.

While a specific total synthesis solely utilizing this compound is not prominently documented, its role can be illustrated through a hypothetical multi-step synthesis of a complex molecule. For instance, in the synthesis of a hypothetical bioactive compound containing a substituted biphenyl (B1667301) moiety, this compound could be employed in a Suzuki coupling reaction. The benzyl bromide would first be converted to the corresponding boronic ester, (2-ethyl-4-methylbenzyl)boronic acid pinacol (B44631) ester. This boronic ester could then be coupled with another aryl halide under palladium catalysis to form the biphenyl core structure. The remaining functional groups on both aromatic rings could then be further elaborated to complete the synthesis of the target molecule. youtube.comyoutube.com

The utility of benzylic bromides as intermediates is well-established in the synthesis of various natural products and pharmaceuticals. syrris.jp

Utilization in Polymer and Material Science Research

The chemical properties of this compound also lend themselves to applications in polymer and material science, where it can be used as a monomer or an initiator to create functional polymers and materials.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. This compound can function as an initiator in ATRP. cmu.educmu.edubanglajol.info

The polymerization would be initiated by the abstraction of the bromine atom by a copper(I) complex, generating a benzylic radical that then propagates by adding to a monomer such as styrene (B11656) or a methacrylate. The controlled nature of the polymerization is maintained by the reversible deactivation of the growing polymer chain by a copper(II) complex. This allows for the synthesis of well-defined polymers with a terminal 2-ethyl-4-methylbenzyl group.

Polymerization TechniqueRole of this compoundExample MonomerResulting Polymer
ATRP InitiatorStyrenePolystyrene with a 2-ethyl-4-methylbenzyl end-group
ATRP InitiatorMethyl MethacrylatePoly(methyl methacrylate) with a 2-ethyl-4-methylbenzyl end-group

This compound can also be incorporated as a monomeric unit into polymers to develop functional materials. For example, it could be co-polymerized with other vinyl monomers to introduce the 2-ethyl-4-methylbenzyl group as a pendant functionality.

A more direct approach would be to first convert this compound into a polymerizable monomer, such as 4-vinyl-1-(bromomethyl)-2-ethylbenzene. This could be achieved through a multi-step sequence. The resulting monomer could then be polymerized or copolymerized to create polymers with reactive benzylic bromide side chains. These side chains can be subsequently modified through various chemical reactions to introduce a wide range of functional groups, leading to materials with tailored properties for applications such as catalysis, sensing, or drug delivery. nih.govstrath.ac.ukacs.org

Derivatization for Academic Probes and Research Tools

The reactivity of the benzylic bromide in this compound makes it a suitable starting point for the synthesis of specialized chemical probes and research tools. These tools are essential for studying biological processes and for various analytical applications.

For example, this compound could be used to synthesize a fluorescent probe for the detection of specific analytes. This could be achieved by coupling the 2-ethyl-4-methylbenzyl group to a fluorophore. The quenching and de-quenching of the fluorescence upon interaction with the analyte of interest would form the basis of the detection mechanism. The substituents on the benzene ring could be tailored to modulate the photophysical properties of the probe or to enhance its selectivity for the target analyte. google.comrsc.org

Another application is in the preparation of affinity-based probes. The 2-ethyl-4-methylbenzyl moiety could be attached to a known ligand for a specific biological target, with the entire construct then being used to study ligand-receptor interactions or to isolate the target protein from a complex mixture.

Advanced Analytical Methodologies in the Study of 1 Bromomethyl 2 Ethyl 4 Methylbenzene

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring in Research Contexts

Spectroscopy is a cornerstone in the analysis of 1-(bromomethyl)-2-ethyl-4-methylbenzene, offering non-destructive and highly detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and for tracking the progress of reactions in which it is a reactant or product. researchgate.netbeilstein-journals.org By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, chemists can confirm the precise arrangement of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet in the range of 4.4-4.6 ppm, a characteristic region for benzylic bromides. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), while the aromatic protons and the methyl group on the benzene (B151609) ring would also have characteristic shifts. rsc.org Monitoring the appearance or disappearance of these signals allows for real-time tracking of reaction kinetics and conversion. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-CH ~2.3 Singlet 3H
-C H₂-CH₃ ~2.6 Quartet 2H
-CH₂-C H₃ ~1.2 Triplet 3H
Ar-C H₂Br ~4.5 Singlet 2H

Data are estimated based on typical chemical shifts for similar structural motifs.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and assessing the purity of this compound. The molecular formula of this compound is C₁₀H₁₃Br, giving it a monoisotopic mass of approximately 212.02 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z values corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern would be seen, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br isotopes).

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful. core.ac.ukijraset.com GC separates the compound from any volatile impurities or reaction byproducts before it enters the mass spectrometer, which then provides mass information for each separated component. This allows for both qualitative identification and quantitative purity assessment. shimadzu.com Other ionization techniques like Electrospray Ionization (ESI-MS) can also be employed, particularly when the analyte is introduced via liquid chromatography (LC-MS). uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Notes
Molecular Formula C₁₀H₁₃Br
Molecular Weight ~213.11 g/mol nih.gov
Monoisotopic Mass 212.02006 Da nih.gov
Major Fragment Ion [M-Br]⁺ (m/z ~133) Loss of the bromine atom to form a stable benzylic carbocation.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, which is crucial during synthetic procedures involving this compound. pressbooks.pubyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structural features.

Key expected absorptions include C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and for the aliphatic ethyl and methyl groups (just below 3000 cm⁻¹). libretexts.orglibretexts.org Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ region. The presence of the bromomethyl group is confirmed by the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹. nist.govnist.govchemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Bond Type
Aromatic C-H 3100-3000 Stretch
Aliphatic C-H 3000-2850 Stretch
Aromatic C=C 1600-1450 Stretch
C-H Bend 1470-1350 Bend

Data are based on established group frequency correlations. pressbooks.publibretexts.org

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from complex mixtures, which is necessary for purity assessment and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is an ideal method for analyzing volatile and thermally stable compounds like this compound. nist.gov In a GC analysis, the sample is vaporized and passed through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. rsc.org

By using a suitable column and temperature program, this compound can be separated from its starting materials (e.g., 1-ethyl-2,4-dimethylbenzene) and any byproducts. rsc.orgnist.gov The retention time of the compound is a characteristic property under specific GC conditions, and the area of the peak is proportional to its concentration. This allows for the quantitative determination of purity and the monitoring of the consumption of reactants and the formation of products over time. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

HPLC is particularly useful for monitoring the progress of reactions in solution. Aliquots of the reaction mixture can be injected at different time points to track the disappearance of starting materials and the appearance of the product. The high resolution of HPLC allows for the separation of closely related compounds, providing a detailed profile of the reaction mixture.

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
1-bromoethylbenzene
1,1-dibromoethylbenzene
1-ethyl-2,4-dimethylbenzene
1-ethyl-2-methylbenzene
1-ethyl-4-methoxybenzene
1-ethyl-4-methylbenzene
1-(bromomethyl)-2-methylbenzene
1,2-dichloropropane
4-methylbenzyl chloride
4-Quinolinol,4-ethenyl-1-ethyldecahydro-2-methyl-(2.alpha.,4.alpha.,4a.alpha.,8a.beta.)
Benzene, 1-bromo-4-methyl-
Benzaldehyde
Carbon tetrachloride
Cyclohexanone
Ethyl 4-bromobutyrate
Isopropyl alcohol
Methanol
Methyl acetate (B1210297)
Methyl butyrate
Methylmagnesium bromide
Phenylacetaldehyde
Stigmast-5-en-3-ol
Toluene (B28343)
Tolvaptan

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive analytical technique widely employed to monitor the progress of chemical reactions. In the synthesis of this compound, which is often prepared via the radical bromination of 1-ethyl-2,4-dimethylbenzene, TLC is an invaluable tool for tracking the consumption of the starting material and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the eluent. As the eluent ascends the plate by capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

For the analysis of reactions involving this compound and its precursors, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation of the spots on the TLC plate. For instance, a mobile phase of 7:3 ethyl acetate and n-hexane has been used for monitoring benzylic bromination reactions. rsc.org

Visualization of the separated spots is typically achieved under ultraviolet (UV) light (at 254 nm and 365 nm), as aromatic compounds like this compound are UV-active. rsc.org The starting material, 1-ethyl-2,4-dimethylbenzene, and the product, this compound, will have different retention factors (Rf values), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the pure starting material and product, a chemist can qualitatively assess the progress of the reaction. The disappearance of the starting material spot and the appearance and intensification of the product spot signify the progression of the reaction towards completion. libretexts.org

In a typical TLC analysis for the synthesis of a benzyl (B1604629) bromide, three lanes are spotted: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture to aid in identification. libretexts.org While specific Rf values are dependent on the exact TLC conditions (plate type, eluent composition, temperature), a hypothetical TLC monitoring of the synthesis of this compound could yield the results presented in the interactive table below.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

Time (minutes)Starting Material Spot (Rf)Product Spot (Rf)Observations
00.65-A single spot corresponding to the starting material is observed.
300.650.45A faint product spot appears, while the starting material spot remains intense.
600.650.45The intensity of the product spot increases, and the starting material spot diminishes.
120-0.45The starting material spot is no longer visible, indicating the reaction is likely complete.

Note: Rf values are hypothetical and for illustrative purposes. Eluent: Hexane/Ethyl Acetate (9:1). Visualization: UV light (254 nm).

Stains such as permanganate (B83412) can also be used for visualization, which reacts with compounds that can be oxidized, appearing as yellow spots on a purple background. libretexts.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Confirmation of Derivatives

While TLC is excellent for monitoring reactions, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is particularly crucial for the structural confirmation of derivatives of this compound, especially when new stereocenters are formed during a reaction.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the electron density within the crystal can be constructed. From this model, the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

For derivatives of this compound, which can be synthesized by reacting the bromomethyl group with various nucleophiles, X-ray crystallography provides irrefutable proof of the resulting molecular structure. For instance, if this compound is reacted with a chiral nucleophile, X-ray crystallography can be used to determine the absolute stereochemistry of the product.

Table 2: Representative Crystallographic Data for a Derivative of a Substituted Benzyl Bromide

ParameterValue
Crystal Data
Chemical FormulaC17H18O3
Formula Weight270.32
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensions
a (Å)16.657(3)
b (Å)5.9688(12)
c (Å)30.174(6)
α (°)90
β (°)103.11(3)
γ (°)90
Volume (Å3)2921.4(10)
Refinement Details
R-factor (%)4.8
Goodness-of-fit1.04

Data obtained from the crystallographic study of ethyl 4-[(4-methylbenzyl)oxy]benzoate. nih.govresearchgate.net

The data in such a table provides a wealth of information. The crystal system and space group describe the symmetry of the crystal lattice. The unit cell dimensions define the size and shape of the repeating unit of the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Theoretical and Computational Studies of 1 Bromomethyl 2 Ethyl 4 Methylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 1-(bromomethyl)-2-ethyl-4-methylbenzene, DFT calculations would provide valuable insights into its molecular orbitals, charge distribution, and reactivity indices.

Electronic Structure: The electronic properties of substituted benzenes are significantly influenced by the nature and position of their substituents. In this compound, the ethyl and methyl groups are electron-donating, which increases the electron density of the aromatic ring. This, in turn, affects the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Predictions: DFT calculations can be used to predict the sites of electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map would visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule. For this compound, the electron-donating alkyl groups are expected to increase the negative electrostatic potential around the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the bromomethyl group is an electrophilic site, prone to nucleophilic attack.

A hypothetical table of DFT-calculated parameters for this compound, based on trends observed in similar molecules, is presented below.

Parameter Predicted Value (Arbitrary Units) Interpretation
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-0.5 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap8.0 eVA larger gap suggests higher kinetic stability.
Dipole Moment2.0 DReflects the overall polarity of the molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating activation energies. For this compound, two primary types of reactions can be computationally investigated: nucleophilic substitution at the benzylic carbon and electrophilic substitution on the aromatic ring.

Nucleophilic Substitution: The benzylic bromide is susceptible to nucleophilic substitution reactions (S_N1 and S_N2). Computational studies on similar benzyl (B1604629) bromides have shown that the stability of the benzylic carbocation is a key factor in determining the reaction mechanism. The presence of electron-donating groups, such as the ethyl and methyl groups in this compound, would stabilize the benzylic carbocation, thus favoring an S_N1 pathway. DFT calculations can be employed to model the potential energy surfaces for both S_N1 and S_N2 reactions, allowing for the determination of the transition state structures and activation barriers for each pathway.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of this compound is prone to electrophilic aromatic substitution. The directing effects of the substituents can be predicted computationally. The ethyl and methyl groups are ortho- and para-directing activators, while the bromomethyl group is a weak deactivator. Computational modeling of the Wheland intermediates (sigma complexes) for electrophilic attack at different positions on the ring can determine the relative stability of these intermediates and thus predict the regioselectivity of the reaction.

A hypothetical reaction coordinate diagram for the S_N1 reaction of this compound is described in the table below.

Reaction Coordinate Species Relative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0
Transition State 1[C₆H₃(CH₂Br)(C₂H₅)(CH₃)---Nu]⁻+20
IntermediateBenzylic Carbocation + Br⁻ + Nu⁻+15
Transition State 2[C₆H₃(CH₂)(C₂H₅)(CH₃)---Nu]⁺+18
Products1-(substituted methyl)-2-ethyl-4-methylbenzene + Br⁻-10

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with solvents.

Conformational Analysis: The presence of the ethyl group introduces conformational flexibility to the molecule. MD simulations can explore the potential energy surface associated with the rotation around the C-C bond of the ethyl group and the C-C bond connecting the bromomethyl group to the aromatic ring. This analysis would reveal the most stable conformations and the energy barriers between them.

Solvent Effects: The behavior of this compound in different solvents can be studied using MD simulations. These simulations can model the explicit interactions between the solute and solvent molecules, providing information on the solvation structure and dynamics. For instance, in a polar solvent, the simulations would likely show a well-defined solvation shell around the polar bromomethyl group. The choice of solvent can significantly influence reaction rates and mechanisms, and MD simulations can help to rationalize these effects at a molecular level.

The following table presents a hypothetical summary of results from an MD simulation of this compound in a polar and a non-polar solvent.

Property Polar Solvent (e.g., Water) Non-Polar Solvent (e.g., Hexane)
Solvation Energy-15 kcal/mol-5 kcal/mol
Radial Distribution Function (g(r)) of solvent around BromineSharp peak at 3.5 ÅBroad, less defined peak
Rotational Correlation Time of the molecule50 ps20 ps

Quantitative Structure-Activity Relationship (QSAR) Studies for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. While often used in drug discovery, QSAR can also be applied to non-biological applications, such as predicting the physical, chemical, or material properties of compounds.

For a series of substituted benzyl bromides, including this compound, a QSAR study could be developed to predict properties relevant to material science, such as thermal stability, reactivity in polymerization reactions, or performance as a flame retardant.

The development of a QSAR model would involve:

Data Collection: Gathering experimental data for a specific property for a series of related compounds.

Descriptor Calculation: Calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum chemical) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

A hypothetical QSAR equation for predicting a property (e.g., thermal decomposition temperature) could take the form:

Property = a * (Descriptor 1) + b * (Descriptor 2) + c

Where 'a' and 'b' are coefficients determined by the regression analysis, and 'c' is a constant. Such a model could then be used to predict the property for new, untested compounds like this compound.

Future Directions and Emerging Research Avenues for 1 Bromomethyl 2 Ethyl 4 Methylbenzene

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The traditional synthesis of benzyl (B1604629) bromides often involves reagents and solvents with significant environmental and safety concerns, such as molecular bromine and chlorinated solvents like carbon tetrachloride. Future research is focused on developing "green" synthetic methodologies that are safer, more efficient, and have a lower environmental footprint.

One of the most promising approaches is the use of continuous-flow photochemical reactors. These systems allow for the in situ generation of bromine from safer precursors like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr), minimizing the handling and transport of hazardous molecular bromine. This method offers precise control over reaction conditions, leading to high selectivity for monobromination and significantly reducing waste, as reflected by a lower Process Mass Intensity (PMI). Furthermore, the HBr byproduct from the bromination can be recycled back into the bromine generator, enhancing mass efficiency.

Alternative brominating agents that are more environmentally benign are also a key area of research. N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination under milder conditions, and its use in greener

Q & A

Q. How to optimize reaction yields in multi-step syntheses using this compound?

  • Answer : Employ DoE (Design of Experiments) to vary parameters (temperature, catalyst loading, solvent ratio). Use microreactors for high-throughput screening. Purify intermediates via flash chromatography (hexane/EtOAc gradients) to prevent carryover impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.